molecular formula C13H14N2O6S B11298215 methyl 5-(3,4-dimethoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

methyl 5-(3,4-dimethoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

Cat. No.: B11298215
M. Wt: 326.33 g/mol
InChI Key: IVUPDDGVTIAPHA-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dimethoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of methyl 5-(3,4-dimethoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the thiadiazine ring. The final step involves the esterification of the carboxylic acid group with methanol to yield the desired methyl ester .

Chemical Reactions Analysis

Methyl 5-(3,4-dimethoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the thiadiazine ring.

    Esterification: The carboxylate group can be esterified with various alcohols to form different esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dimethoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Methyl 5-(3,4-dimethoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14N2O6S

Molecular Weight

326.33 g/mol

IUPAC Name

methyl 5-(3,4-dimethoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate

InChI

InChI=1S/C13H14N2O6S/c1-19-11-5-4-8(6-12(11)20-2)9-7-10(13(16)21-3)15-22(17,18)14-9/h4-7,15H,1-3H3

InChI Key

IVUPDDGVTIAPHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NS(=O)(=O)NC(=C2)C(=O)OC)OC

Origin of Product

United States

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